Yttrium trichloride hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Yttrium-Based Materials:

Yttrium trichloride hexahydrate serves as a crucial starting material for synthesizing various yttrium-based materials with diverse properties and functionalities. These materials find applications in:

- Solid-state lighting: Doping Yttrium Aluminum Garnet (YAG) with rare earth elements like cerium (Ce) or europium (Eu) creates efficient phosphors used in white light-emitting diodes (LEDs) .

- Laser materials: Yttrium trichloride hexahydrate is used to prepare yttrium-doped materials like YAG and Yttrium Vanadate (YVO₄) for various laser applications, including solid-state lasers and fiber lasers .

- Superconductors: Yttrium Barium Copper Oxide (YBCO) is a high-temperature superconductor synthesized using yttrium trichloride hexahydrate as a precursor .

Catalyst Development:

Yttrium trichloride hexahydrate finds use as a catalyst or precatalyst in various organic and inorganic reactions. For example, research has explored its potential for:

- Asymmetric catalysis: Yttrium-based catalysts derived from YCl₃•6H₂O show promise in promoting asymmetric synthesis, a technique for creating enantiopure molecules crucial in pharmaceutical development .

- Polymerization reactions: Yttrium trichloride hexahydrate can be used as a Lewis acid catalyst for various polymerization reactions, allowing for the controlled synthesis of polymers with desired properties .

Luminescent Materials:

Yttrium trichloride hexahydrate can be incorporated into the synthesis of luminescent materials exhibiting light-emitting properties. These materials find applications in:

- Biomedical imaging: Doping Y₂O₃ with lanthanide ions like europium (Eu) using YCl₃•6H₂O as a precursor creates luminescent nanoparticles useful for bioimaging applications .

- Display technology: Yttrium-based phosphors synthesized from YCl₃•6H₂O have potential applications in developing efficient and color-tunable displays .

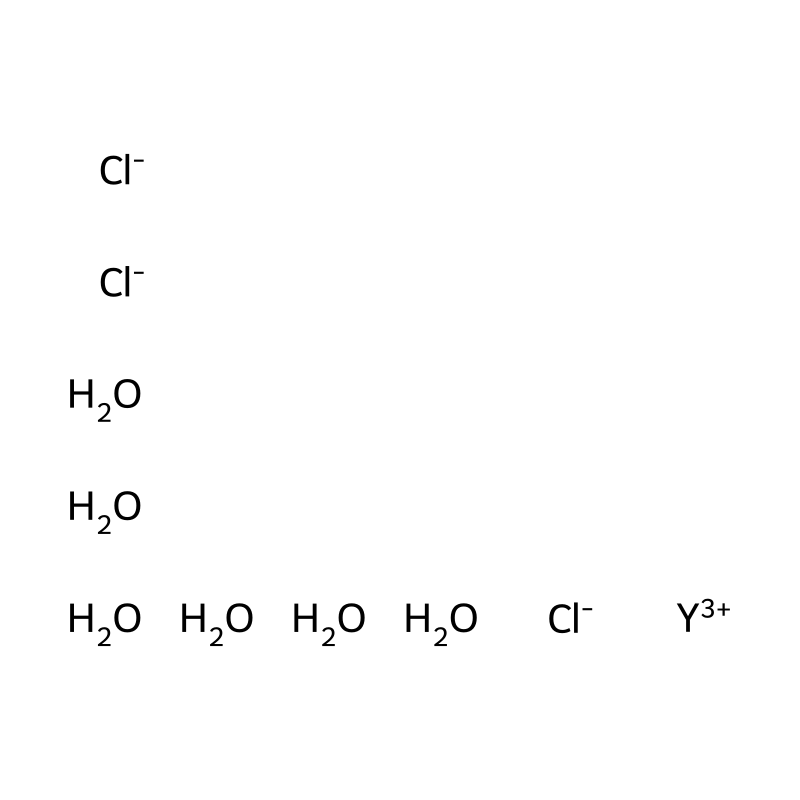

Yttrium trichloride hexahydrate is an inorganic compound with the chemical formula . It appears as a colorless or white crystalline solid and is highly soluble in water. This compound is a hydrated form of yttrium(III) chloride, which can also exist in an anhydrous state. Yttrium trichloride hexahydrate is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling properties .

Additionally, it can be converted into other yttrium compounds through thermal decomposition. For example, upon heating, yttrium trichloride hexahydrate may yield yttrium oxychloride instead of reverting to the anhydrous form:

This compound can also react with ammonium chloride to produce ammonium pentachloroyttrate:

The synthesis of yttrium trichloride hexahydrate can be accomplished through various methods:

- Hydrochloric Acid Route: The most common method involves dissolving yttrium oxide in hydrochloric acid.

- Reaction:

- Ammonium Chloride Method: Another method involves the reaction of yttrium chloride with ammonium chloride to produce the pentachloride.

- Recrystallization: Yttrium trichloride can be recrystallized from aqueous solutions to obtain the hexahydrate form .

Yttrium trichloride hexahydrate has several applications:

- Material Synthesis: It serves as a precursor in the synthesis of yttrium-based materials, including phosphors for display technologies and ceramics.

- Catalysis: This compound is used in various catalytic processes, particularly in asymmetric hydroamination reactions.

- Research: It is utilized in laboratory settings for research purposes due to its chemical properties and reactivity .

Interaction studies involving yttrium trichloride hexahydrate primarily focus on its reactivity with other chemical agents rather than biological interactions. Notably, it reacts with strong oxidizing agents and moisture, leading to potential hazardous reactions such as the release of hydrogen chloride gas upon decomposition .

Several compounds share similarities with yttrium trichloride hexahydrate, particularly in their chemical structure and properties. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Yttrium(III) chloride | YCl₃ | Anhydrous form; used in ceramics and phosphors |

| Lanthanum(III) chloride | LaCl₃ | Similar reactivity; used in similar applications |

| Cerium(III) chloride | CeCl₃ | Exhibits unique catalytic properties |

| Neodymium(III) chloride | NdCl₃ | Known for magnetic properties |

Uniqueness of Yttrium Trichloride Hexahydrate: Its hexahydrate form distinguishes it from its anhydrous counterpart and other rare earth chlorides by providing enhanced solubility and reactivity in aqueous environments, making it particularly useful for specific synthetic processes .

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant